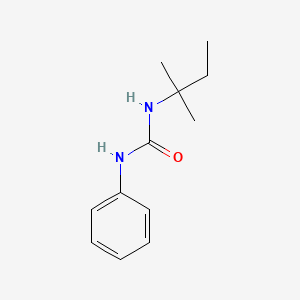![molecular formula C18H24F3N3O2 B5437038 N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5437038.png)
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as TFB-TAP and belongs to the class of piperazine compounds. TFB-TAP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
TFB-TAP acts as a selective dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. It has been found to have a high affinity for both receptors, which may contribute to its antipsychotic and anxiolytic effects. TFB-TAP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TFB-TAP has several biochemical and physiological effects, including the regulation of dopamine and serotonin neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. TFB-TAP has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TAP has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, TFB-TAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
TFB-TAP has several potential future directions, including the development of more potent and selective analogs, the investigation of its use in combination therapy for cancer, and the exploration of its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is needed to fully understand the potential of TFB-TAP in these areas.
Conclusion:
In conclusion, TFB-TAP is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to have potential in the treatment of various diseases. The synthesis method of TFB-TAP has been optimized to increase the yield and purity of the compound. Further research is needed to fully understand the potential of TFB-TAP in drug discovery, neuropharmacology, and cancer research.
Méthodes De Synthèse
TFB-TAP can be synthesized using several methods, but the most common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with isobutylamine to form 3-(trifluoromethyl)benzylisobutylamine. The resulting compound is then reacted with 2-oxo-N-(piperazin-2-yl)acetamide to form TFB-TAP. The synthesis of TFB-TAP has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
TFB-TAP has been used in several scientific research applications, including drug discovery, neuropharmacology, and cancer research. TFB-TAP has been found to have potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of schizophrenia and anxiety disorders. TFB-TAP has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various cancers.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-6-7-24(15)11-13-4-3-5-14(8-13)18(19,20)21/h3-5,8,12,15H,6-7,9-11H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBKQMCTZSVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)


![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)

![1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)